![molecular formula C22H26N2O4 B5128348 ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B5128348.png)
ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as CX-5461 and has been found to have promising effects on cancer cells, making it a potential target for cancer treatment.
Mecanismo De Acción
CX-5461 inhibits RNA polymerase I by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the inhibition of rRNA synthesis, which is essential for cancer cell growth and proliferation. CX-5461 has also been found to induce DNA damage, which triggers the activation of the p53 pathway, leading to the inhibition of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
CX-5461 has been found to have several biochemical and physiological effects. Inhibition of RNA polymerase I leads to the downregulation of rRNA synthesis, which affects the protein synthesis machinery in cancer cells. CX-5461 has also been found to induce DNA damage, leading to the activation of the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis. These effects make CX-5461 a promising target for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CX-5461 has several advantages for lab experiments. This compound has been extensively studied and has been found to be effective against a wide range of cancer cell lines. CX-5461 has also been shown to be selective for cancer cells, which reduces the potential for off-target effects. However, CX-5461 has some limitations for lab experiments. This compound is complex and requires a multi-step synthesis process, which can be time-consuming and costly. CX-5461 also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CX-5461. One potential direction is the development of more efficient synthesis methods to reduce the cost and time required to produce this compound. Another direction is the investigation of the potential use of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. The development of CX-5461 analogs with improved solubility and bioavailability is also an area of interest. Finally, the study of the mechanism of action of CX-5461 and its effects on cancer cells can provide insights into the development of new cancer treatments.
Métodos De Síntesis
CX-5461 is a complex compound that requires a multi-step synthesis process. The synthesis of CX-5461 involves the reaction of 3-(cyclopropylcarbonyl)-1H-indole with ethyl chloroacetate, followed by the reaction with piperidine-4-carboxylic acid. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to produce CX-5461 in high yields and purity.
Aplicaciones Científicas De Investigación
CX-5461 has been extensively studied for its potential applications in scientific research. This compound has been found to inhibit RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). Inhibition of RNA polymerase I leads to the downregulation of rRNA synthesis and subsequently the inhibition of cancer cell growth. CX-5461 has been shown to be effective against a wide range of cancer cell lines, including breast, ovarian, and pancreatic cancer cells.
Propiedades
IUPAC Name |
ethyl 1-[2-[3-(cyclopropanecarbonyl)indol-1-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-28-22(27)16-9-11-23(12-10-16)20(25)14-24-13-18(21(26)15-7-8-15)17-5-3-4-6-19(17)24/h3-6,13,15-16H,2,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUOKRVPXKPQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.